endo-BCN-PEG4-t-butyl ester
CAS No.: 1807501-83-2
Cat. No.: VC0527131
Molecular Formula: C26H43NO8
Molecular Weight: 497.63
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807501-83-2 |
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Molecular Formula | C26H43NO8 |
Molecular Weight | 497.63 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29) |
Standard InChI Key | BSCLHAMNOSOPKH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
endo-BCN-PEG4-t-butyl ester (CAS: 1807501-83-2) is a PEG derivative containing a bicyclononyne (BCN) group and a t-butyl protected carboxyl group. This compound has a molecular formula of C26H43NO8 and a molecular weight of 497.6 g/mol . The IUPAC name for this compound is tert-butyl 1-(bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate . Its structure features a strained cycloalkyne (BCN) connected to a polyethylene glycol chain (PEG4) with a t-butyl protected carboxylic acid at the terminal end.
Structural Components and Features
The chemical structure of endo-BCN-PEG4-t-butyl ester can be divided into three key components:
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The endo-BCN (bicyclo[6.1.0]non-4-yne) moiety: A strained cycloalkyne group that enables strain-promoted click chemistry reactions
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The PEG4 spacer: Four polyethylene glycol units that enhance water solubility
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The t-butyl ester: A protected carboxylic acid that can be deprotected for further functionalization
The molecular structure can be represented with the SMILES notation: O=C(NCCOCCOCCOCCOCCC(OC(C)(C)C)=O)OCC1C2C1CCC#CCC2 .
Physicochemical Properties
Table 1: Physicochemical Properties of endo-BCN-PEG4-t-butyl ester
Reactivity and Chemical Behavior
endo-BCN-PEG4-t-butyl ester exhibits unique reactivity patterns that make it valuable for bioconjugation and chemical synthesis applications. Understanding its chemical behavior is essential for effective utilization in research settings.
Click Chemistry Applications
The BCN group in this compound readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a form of copper-free click chemistry. The strained cyclooctyne enables rapid reaction with azide-tagged biomolecules without the need for a copper catalyst, which is particularly advantageous for biological applications where copper toxicity may be a concern . This reaction forms a stable triazole linkage between the BCN moiety and the azide-bearing molecule .
The hydrophilic PEG4 spacer serves multiple functions:
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Increases solubility in aqueous media
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Provides spatial separation between conjugated molecules
Protection and Deprotection Chemistry
A key feature of endo-BCN-PEG4-t-butyl ester is the protected carboxyl group, which serves an important purpose in synthetic applications. The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . This protection is particularly valuable when performing selective conjugation reactions.
The protected acid can be deprotected through:
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Acidic hydrolysis (e.g., trifluoroacetic acid treatment)
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Basic hydrolysis under controlled conditions
After deprotection, the resulting carboxylic acid can participate in further conjugation reactions, such as amide bond formation with amine-containing biomolecules .
Applications in Bioconjugation and Research
endo-BCN-PEG4-t-butyl ester has found applications across multiple scientific disciplines due to its versatile chemical properties and biocompatibility.
Biomedical Research Applications
This compound has proven valuable in numerous biomedical research contexts:
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Development of antibody-drug conjugates (ADCs): The PEG linker serves as a spacer between antibodies and therapeutic payloads, potentially improving pharmacokinetics and reducing immunogenicity .
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Bioorthogonal labeling: The strain-promoted click chemistry capability allows for selective labeling of biomolecules in complex biological systems without interfering with native biochemical processes .
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Protein modification: The compound enables site-specific conjugation to proteins engineered to contain azide functionalities, allowing for precise control over the location and stoichiometry of modifications .
Material Science and Nanotechnology
Beyond biomedical applications, endo-BCN-PEG4-t-butyl ester has utility in material science and nanotechnology:
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Surface functionalization: The compound can be used to modify surfaces with biomolecules or other functional groups through click chemistry approaches .
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Polymer synthesis: It serves as a building block for creating functional polymers with defined architectures and properties .
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Nanoparticle modification: The compound enables the attachment of targeting ligands, imaging agents, or therapeutic molecules to nanoparticle surfaces .
Synthetic Routes and Production
endo-BCN-PEG4-t-butyl ester is typically synthesized through a multi-step process involving the preparation of the BCN core structure, PEG spacer attachment, and protection of the terminal carboxylic acid.
The synthetic approach generally involves:
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Preparation of the strained endo-bicyclononyne core
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Functionalization with a carbamate linkage
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Attachment of the PEG4 spacer
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Protection of the terminal carboxylic acid with a t-butyl group
Commercial availability of this compound has increased in recent years, with multiple chemical suppliers offering research-grade material suitable for bioconjugation applications .
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